molecular formula C7H8N2O3 B3289198 5-Ethoxy-2-nitropyridine CAS No. 856164-26-6

5-Ethoxy-2-nitropyridine

Cat. No.: B3289198
CAS No.: 856164-26-6
M. Wt: 168.15 g/mol
InChI Key: IXVHPVKSEBHJDB-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, where the ethoxy group is attached to the second carbon and the nitro group is attached to the fifth carbon of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-nitropyridine typically involves the nitration of 2-ethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-nitropyridine depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-nitropyridine: Similar in structure but with different substitution patterns.

    3-Methyl-4-nitropyridine N-oxide: Another nitropyridine derivative with different functional groups.

    2-Amino-4-methyl-5-nitropyridine: Contains an amino group instead of an ethoxy group

Uniqueness

5-Ethoxy-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable as an intermediate in the synthesis of various complex molecules and in scientific research .

Properties

IUPAC Name

5-ethoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVHPVKSEBHJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696946
Record name 5-Ethoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856164-26-6
Record name 5-Ethoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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